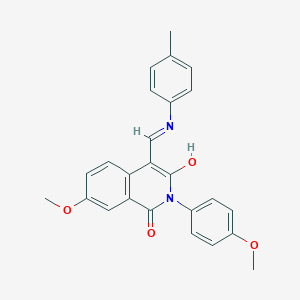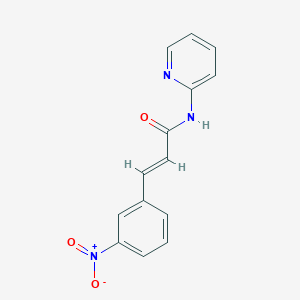
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE is an organic compound with the molecular formula C14H11N3O3 It is characterized by the presence of a nitrophenyl group, a pyridinyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE typically involves the reaction of 3-nitrobenzaldehyde with 2-aminopyridine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with acrylamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the acrylamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylamide derivatives.
Scientific Research Applications
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE: C14H11N3O3
3-{3-nitrophenyl}-N-(2-pyridinyl)benzamide: C14H11N3O2
3-{3-nitrophenyl}-N-(2-pyridinyl)propionamide: C14H13N3O3
Uniqueness
This compound is unique due to its acrylamide moiety, which allows it to participate in a wider range of chemical reactions compared to its benzamide and propionamide analogs
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25g/mol |
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(16-13-6-1-2-9-15-13)8-7-11-4-3-5-12(10-11)17(19)20/h1-10H,(H,15,16,18)/b8-7+ |
InChI Key |
JAWHZFVXFNJXIK-BQYQJAHWSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=NC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)
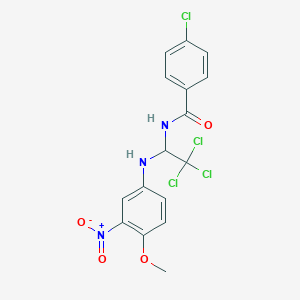
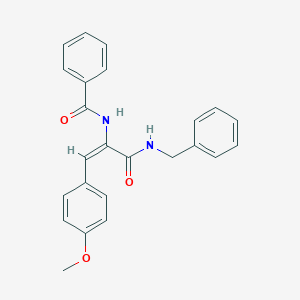
![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B377213.png)
![{[(2-Benzylidenehydrazino)(oxo)acetyl]amino}acetic acid](/img/structure/B377216.png)
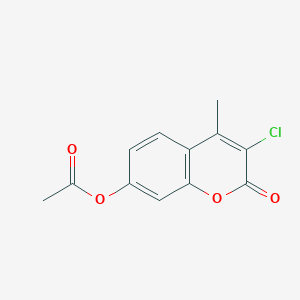
![2-cyano-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B377218.png)
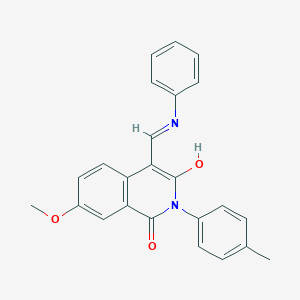
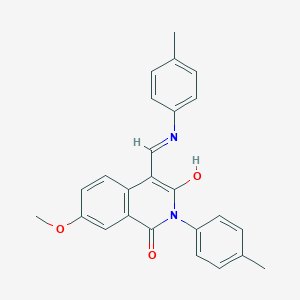
![7-methoxy-4-[(4-methoxyanilino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B377224.png)
![7-methoxy-4-[(4-methoxyanilino)methylene]-2-(2-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B377225.png)
![2-cyano-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B377226.png)
